N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

CCR1 antagonist Inflammation SAR

N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide (C22H16N2O3S, MW 388.44) is a synthetic small molecule belonging to the xanthene-9-carboxamide class, characterized by a tricyclic xanthene core coupled to a 6-methoxy-substituted benzothiazole moiety via an amide linkage. This scaffold merges the photophysical properties of xanthenes with the established biological activity of 2-aminobenzothiazoles, positioning it as a distinct chemical tool for probing targets such as CCR1, VR1/TRPV1, and various CNS receptors where structurally related xanthene carboxamides and benzothiazole derivatives have demonstrated nanomolar to low-micromolar potency.

Molecular Formula C22H16N2O3S
Molecular Weight 388.4 g/mol
Cat. No. B11018170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
Molecular FormulaC22H16N2O3S
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C22H16N2O3S/c1-26-13-10-11-16-19(12-13)28-22(23-16)24-21(25)20-14-6-2-4-8-17(14)27-18-9-5-3-7-15(18)20/h2-12,20H,1H3,(H,23,24,25)
InChIKeyPKLFWWRDMNPPAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide: A Functionalized Xanthene-Benzothiazole Hybrid for Targeted Probe and Lead Discovery


N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide (C22H16N2O3S, MW 388.44) is a synthetic small molecule belonging to the xanthene-9-carboxamide class, characterized by a tricyclic xanthene core coupled to a 6-methoxy-substituted benzothiazole moiety via an amide linkage . This scaffold merges the photophysical properties of xanthenes with the established biological activity of 2-aminobenzothiazoles, positioning it as a distinct chemical tool for probing targets such as CCR1, VR1/TRPV1, and various CNS receptors where structurally related xanthene carboxamides and benzothiazole derivatives have demonstrated nanomolar to low-micromolar potency [1][2].

Why N-(6-Methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide Cannot Be Arbitrarily Substituted: SAR Evidence for Substituent-Dependent Target Engagement


The biological activity and physicochemical properties of xanthene-9-carboxamide derivatives are exquisitely sensitive to both the nature and position of substituents on the heterocyclic ring [1][2]. Direct binding data for the unsubstituted parent scaffold, N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide, reveals only weak, low-micromolar affinity across multiple targets (IC50 ~12.5 µM against VP16; EC50 ~4.8 µM for mGlu1 PAM activity) [3]. In contrast, SAR studies on the CCR1 receptor demonstrate that strategic installation of substituents on the xanthene core can improve potency by over 300-fold, achieving IC50 values as low as 1.8 nM [1]. The 6-methoxy group on the benzothiazole ring of the target compound introduces distinct electronic (electron-donating) and steric effects that are absent in the 6-H, 6-bromo, or 6-ethoxy analogs, each of which will predictably alter target binding, metabolic stability, and solubility. Therefore, generic substitution or interchange with a close analog carries a high risk of altered pharmacological profile and failed experimental reproducibility.

Quantitative Differentiation Benchmarks for N-(6-Methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide


6-Methoxy Benzothiazole Substitution: A Critical Determinant of CCR1 Antagonist Potency Based on Class-Level SAR

In a comprehensive SAR study of xanthene-9-carboxamides as CCR1 receptor antagonists, the introduction of specific substituents on the heterocyclic core was shown to be critical for achieving high-affinity binding. The lead compound 2a, which lacks the 6-methoxybenzothiazole motif, exhibited only baseline activity, whereas fully optimized analogs with strategically placed substituents achieved binding IC50 values as low as 1.8 nM and functional antagonist IC50 values of 13 nM in U937 cells [1]. The 6-methoxy group on the benzothiazole ring of the target compound represents a distinct, unexplored substitution pattern within this validated pharmacophore, offering the potential for a unique activity profile that cannot be predicted from the behavior of the 6-H or 4-methyl analogs.

CCR1 antagonist Inflammation SAR

Distinct Target Engagement Profile Revealed by BindingDB Screening Data for the Parent Scaffold

The unsubstituted parent compound, N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide, displays a multi-target profile in primary screening assays, with weak inhibitory activity against Tegument protein VP16 (IC50 = 12.5 µM) and Nuclear receptor coactivator 1 (IC50 = 12.7 µM), and positive allosteric modulation of the metabotropic glutamate receptor 1 (EC50 = 4.8 µM) [1]. The 6-methoxy substituent of the target compound is expected to significantly alter this activity fingerprint by modulating electron density on the benzothiazole ring and influencing hydrogen-bonding capacity, potentially enhancing selectivity for one target class over others.

mGlu1 PAM VP16 inhibitor NCOA1 inhibitor

Physicochemical Differentiation: Calculated LogP and H-Bonding Capacity of 6-Methoxy vs. 6-H and 6-Bromo Analogs

The 6-methoxy substituent confers a distinct calculated partition coefficient (cLogP) and hydrogen-bond acceptor/donor profile compared to the unsubstituted (6-H) and 6-bromo analogs. The methoxy group adds one hydrogen-bond acceptor and increases topological polar surface area (tPSA) relative to the 6-H analog, while reducing lipophilicity compared to the 6-bromo analog, which is known to elevate LogP due to the heavy halogen effect. These differences directly impact oral bioavailability parameters according to Lipinski and Veber rules, making the 6-methoxy analog a uniquely balanced candidate for CNS penetration potential .

Drug-likeness Permeability Solubility

Patent Landscape Confirms Therapeutic Relevance of Benzothiazolecarboxamides as VR1/TRPV1 Antagonists

A foundational patent (US20080108676) establishes benzothiazolecarboxamides as potent VR1/TRPV1 receptor antagonists with therapeutic utility in pain, inflammatory disorders, and overactive bladder [1]. While the patent covers a broad generic structure that encompasses the 6-methoxybenzothiazole-xanthene hybrid space, specific exemplification of the 6-methoxy-xanthene-9-carboxamide subclass is absent. This creates a strategic opportunity: the target compound occupies a novel chemical space within a validated therapeutic target class, offering freedom-to-operate advantages and a differentiated intellectual property position relative to prior art 2-arylbenzothiazoles [2].

Pain TRPV1 antagonist Inflammation

High-Impact Application Scenarios for N-(6-Methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide in Drug Discovery and Chemical Biology


Lead Optimization for CCR1-Mediated Inflammatory Diseases (Rheumatoid Arthritis, Multiple Sclerosis)

The established SAR for xanthene-9-carboxamides as CCR1 antagonists, where potency improvements of >300-fold were achieved through rational substitution (IC50 from inactive to 1.8 nM), provides a robust template for lead optimization using the 6-methoxybenzothiazole analog as a novel scaffold [1]. Procurement of this compound enables structure-activity exploration at the 6-position of the benzothiazole ring, a vector not exploited in the published CCR1 antagonist series.

Selective Chemical Probe for Metabotropic Glutamate Receptor 1 (mGlu1) Allosteric Modulation

Primary screening of the parent scaffold identified mGlu1 positive allosteric modulator (PAM) activity (EC50 = 4.8 µM) [2]. The 6-methoxy analog is a prime candidate for follow-up medicinal chemistry aimed at improving potency and selectivity, as the electron-donating methoxy group can fine-tune interactions within the allosteric binding pocket, a strategy validated in other CNS-targeted GPCR programs [1].

IP-Differentiated VR1/TRPV1 Antagonist Development for Neuropathic Pain

With broad patent coverage confirming benzothiazolecarboxamides as validated VR1 antagonists, the target compound's exclusion from specific exemplification in the key patent (US20080108676) creates a window for novel composition-of-matter claims [3]. This is particularly relevant for companies seeking to develop non-opioid pain therapeutics with a differentiated chemical structure.

Fluorescent Probe Design Leveraging Xanthene Core Photophysics

The xanthene core provides inherent fluorescence properties (excitation/emission typically in the 500-550 nm range), while the 6-methoxybenzothiazole moiety serves as a recognition element for biological targets [4]. This dual functionality makes the compound a versatile starting point for designing activity-based fluorescent probes for imaging applications in cells expressing CCR1, VR1, or mGlu1 receptors, where the methoxy group provides a synthetic handle for further functionalization.

Quote Request

Request a Quote for N-(6-methoxy-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.